Sulfabenzamide

Overview

Description

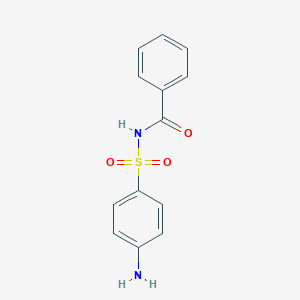

Sulfabenzamide is a sulfonamide antibacterial compound with the chemical formula C₁₃H₁₂N₂O₃S. It is often used in conjunction with sulfathiazole and sulfacetamide as a topical intravaginal antibacterial preparation . This compound is known for its antimicrobial properties and has been utilized in various medical applications.

Mechanism of Action

Target of Action

Sulfabenzamide is a sulfonamide antibacterial agent . It is often used in conjunction with sulfathiazole and sulfacetamide as a topical intravaginal antibacterial preparation . The primary targets of this compound are certain types of bacteria, specifically Haemophilus (Gardnerella) vaginalis .

Mode of Action

It is known that sulfonamides, the class of drugs to which this compound belongs, generally act as competitive inhibitors of bacterial para-aminobenzoic acid (paba), an essential component for bacterial growth . This inhibition disrupts the synthesis of folic acid in bacteria, thereby inhibiting their growth and proliferation .

Biochemical Pathways

As a sulfonamide, it is likely to interfere with the synthesis of folic acid in bacteria by inhibiting the enzyme dihydropteroate synthetase . This disruption can lead to a deficiency of necessary components for bacterial DNA replication, transcription, and translation, thereby inhibiting bacterial growth .

Pharmacokinetics

As a sulfonamide, it is generally known to have good absorption and distribution profiles when administered topically or intravaginally .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth, specifically against Haemophilus (Gardnerella) vaginalis . This is achieved by disrupting the synthesis of folic acid, a necessary component for bacterial DNA replication, transcription, and translation .

Biochemical Analysis

Biochemical Properties

It is known to be an antibacterial/antimicrobial agent

Cellular Effects

The cellular effects of Sulfabenzamide are also not completely known. As an antibacterial/antimicrobial agent, it likely influences cell function by inhibiting bacterial growth

Molecular Mechanism

The molecular mechanism of action of this compound is not completely known . It is likely that it exerts its effects at the molecular level by binding to bacterial enzymes and inhibiting their function, thereby preventing bacterial growth

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfabenzamide can be synthesized through the reaction of sulfanilamide with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows:

- Dissolve sulfanilamide in pyridine.

- Add benzoyl chloride dropwise to the solution while maintaining the temperature below 10°C.

- Stir the reaction mixture for several hours at room temperature.

- Pour the reaction mixture into ice-cold water to precipitate the product.

- Filter and recrystallize the product from ethanol to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization and other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Sulfabenzamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfone derivatives.

Reduction: Reduction of this compound can lead to the formation of amine derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamide compounds.

Scientific Research Applications

Sulfabenzamide has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its antimicrobial properties and effects on bacterial growth.

Medicine: Utilized in the treatment of bacterial infections, particularly in topical and intravaginal preparations.

Comparison with Similar Compounds

Similar Compounds

- Sulfathiazole

- Sulfacetamide

- Sulfanilamide

- Sulfadiazine

Uniqueness

Sulfabenzamide is unique due to its specific structure, which includes a benzamido substituent on the sulfonamide nitrogen. This structural feature contributes to its distinct antimicrobial properties and its effectiveness in combination therapies with other sulfonamide antibiotics .

Biological Activity

Sulfabenzamide, a sulfonamide antibacterial agent, has been studied for its biological activity, particularly its efficacy against various bacterial strains. This article delves into the biological mechanisms, antibacterial properties, and recent advancements in the application of this compound and its derivatives.

Overview of this compound

This compound is primarily used in topical and intravaginal formulations to combat infections. Although it has been discontinued by the FDA, its structural characteristics and biological activity continue to be of interest in pharmaceutical research. The compound belongs to the sulfonamide class, which is known for its antibacterial properties due to its ability to inhibit bacterial folic acid synthesis.

This compound exerts its antibacterial effects by competitively inhibiting the enzyme dihydropteroate synthase, crucial for synthesizing folate in bacteria. This inhibition disrupts bacterial growth and replication, making it effective against a variety of Gram-positive and Gram-negative bacteria.

Efficacy Against Bacterial Strains

Recent studies have demonstrated that this compound exhibits significant antibacterial activity. The minimal inhibitory concentration (MIC) values for this compound metal complexes have been reported as follows:

| Metal Complex | MIC (g/ml) |

|---|---|

| This compound-Zn(II) | 1.000 - 2.000 |

| Sulfamethoxazole-Zn(II) | 0.125 - 2.000 |

Both this compound and sulfamethoxazole metal complexes were found to be active against a range of bacterial strains including Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

-

Metal Complexes of this compound :

A study focused on synthesizing metal complexes with this compound revealed enhanced antibacterial properties compared to the free ligand. The study utilized various spectroscopic techniques (NMR, UV-Vis, FTIR) to confirm the coordination of this compound with metal ions . -

Nano-formulated Drugs :

Research into nano-formulations incorporating this compound showed improved efficacy against multidrug-resistant bacteria. The study highlighted that drug conjugation with nanoparticles significantly enhanced bactericidal effects compared to conventional formulations . -

Inclusion Complexes :

Another study explored the formation of inclusion complexes between this compound and cyclodextrins, which improved the solubility and stability of the drug. This approach may lead to more effective delivery systems for treating infections .

Cytotoxicity and Safety Profile

Cytotoxicity assays conducted on human cell lines indicated that while this compound is effective against bacteria, its formulations should be evaluated for safety in clinical settings. Studies have shown that certain nano-formulated drugs exhibit negligible cytotoxicity, suggesting a favorable safety profile for further development .

Properties

IUPAC Name |

N-(4-aminophenyl)sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCZLFBEBARBBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045287 | |

| Record name | Sulfabenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-71-9 | |

| Record name | Sulfabenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfabenzamide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfabenzamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09355 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfabenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfabenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-[(4-aminophenyl)sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfabenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfabenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFABENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G58F8OPL4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Sulfabenzamide exert its antitumor effects?

A1: Unlike other sulfonamides, this compound doesn't primarily induce apoptosis, necrosis, or cell cycle arrest in T-47D breast cancer cells. Instead, research suggests it promotes autophagic cell death []. This is supported by increased expression of autophagy-related genes like ATG5, p53, and DRAM [].

Q2: How does this compound affect the AKT/mTOR pathway?

A3: this compound downregulates AKT1 and AKT2 while upregulating PTEN in T-47D cells []. This effectively attenuates the AKT/mTOR survival pathway, further supporting its role in promoting autophagic cell death [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C13H12N2O3S, and its molecular weight is 276.32 g/mol.

Q4: How does the dispersion method influence the dissolution rate of this compound?

A5: Studies comparing solvent and melt methods for preparing this compound solid dispersions revealed that dispersions with dextrose exhibited superior drug release []. Notably, melts with dextrose and urea demonstrated faster this compound dissolution rates than their solvent-based coprecipitates [].

Q5: How does the hydrophobic nature of sulfonamides affect their binding to povidone?

A7: Studies utilizing a fluorescent probe technique showed that this compound, with its larger hydrophobic phenyl group, binds more strongly to povidone than Sulfacetamide, which has a smaller methyl group []. This suggests hydrophobic interactions play a role in the binding of sulfonamides to povidone [].

Q6: What is the impact of temperature on this compound crystal size during antisolvent crystallization?

A8: Research on antisolvent crystallization of this compound indicates that larger crystals with a broader size distribution are produced at higher temperatures [].

Q7: What analytical techniques are commonly used to characterize this compound?

A7: Numerous analytical techniques have been employed to characterize this compound. These include:

- Spectroscopy: IR [], NMR [], UV-Vis [], fluorescence []

- Thermal analysis: DSC [], hot-stage microscopy []

- Chromatography: HPLC [, , , , , , ], UPLC-MS/MS [, , ], CE-MS/MS []

- Electrochemistry: Fast Fourier Transform Square Wave Voltammetry (FFTSWV) []

- X-ray diffraction: XRD [, ]

Q8: What are the advantages of using HPLC for the analysis of this compound?

A10: HPLC offers several advantages for this compound analysis, including speed, accuracy, reproducibility, and cost-effectiveness. This makes it a preferred method for quantifying this compound in various matrices, including pharmaceuticals [] and biological samples [, ].

Q9: How is UPLC-MS/MS advantageous for detecting this compound in complex samples?

A11: UPLC-MS/MS combines the high separation efficiency of UPLC with the sensitivity and selectivity of tandem mass spectrometry, making it ideal for analyzing this compound in complex matrices like fish and shrimp []. It allows for the identification and quantification of trace levels of this compound even in the presence of other compounds.

Q10: What factors influence the solubility of this compound?

A10: The solubility of this compound is affected by several factors, including:

- Polymorphism: The newly identified polymorph of this compound exhibits higher solubility compared to Form I [].

- Solvent type: Different organic solvents significantly impact this compound crystal habit and size during recrystallization, ultimately influencing its dissolution rate [].

- Temperature: Higher temperatures generally lead to larger this compound crystals with a wider size distribution, potentially impacting dissolution rate [].

Q11: How is computational chemistry being used to understand this compound?

A13: DFT calculations are being employed to investigate hydrogen bond interactions in this compound, providing valuable insights into its structural properties and behavior []. These calculations can help in understanding its interactions with other molecules and in the design of new formulations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.